molecular formula C12H19NO3 B7812595 3,5-Dibutyl-1,2-oxazole-4-carboxylic acid

3,5-Dibutyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B7812595
M. Wt: 225.28 g/mol
InChI Key: GMMDBKVPTWBSDN-UHFFFAOYSA-N
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Description

3,5-Dibutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two butyl groups at positions 3 and 5 of the oxazole ring and a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibutyl-1,2-oxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibutyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 3,5-Dibutyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the formation of biofilms by interfering with the quorum sensing mechanisms of bacteria. Additionally, its cytotoxic activity against cancer cells is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dibutyl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-5-7-9-11(12(14)15)10(16-13-9)8-6-4-2/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMDBKVPTWBSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=NO1)CCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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